2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1119453-05-2
Cat. No.: VC2395886
Molecular Formula: C13H16BrNO
Molecular Weight: 282.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1119453-05-2 |
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Molecular Formula | C13H16BrNO |
Molecular Weight | 282.18 g/mol |
IUPAC Name | 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one |
Standard InChI | InChI=1S/C13H16BrNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 |
Standard InChI Key | LEMCOILBVNEORA-UHFFFAOYSA-N |
SMILES | CCC(C(=O)N1CCC2=CC=CC=C2C1)Br |
Canonical SMILES | CCC(C(=O)N1CCC2=CC=CC=C2C1)Br |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is identified by the CAS registry number 1119453-05-2 and has the molecular formula C₁₃H₁₆BrNO with a molecular weight of 282.18 g/mol . The IUPAC name for this compound is 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one, though it is more commonly referenced by its simplified name that emphasizes its structural relationship to tetrahydroisoquinoline.
Structural Features and Identifiers
The molecular structure of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a 2-bromobutanoyl group attached at the nitrogen position. This creates an amide linkage that significantly influences the compound's chemical behavior and potential applications. The compound can be uniquely identified using several chemical identifiers:
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Standard InChI: InChI=1S/C13H16BrNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3
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Standard InChIKey: LEMCOILBVNEORA-UHFFFAOYSA-N
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SMILES Notation: CCC(C(=O)N1CCC2=CC=CC=C2C1)Br
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PubChem Compound ID: 25219755
This combination of identifiers ensures precise identification in chemical databases and literature, facilitating accurate cross-referencing for research purposes.
Physical and Chemical Properties
Structure-Property Relationships
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline features several key structural elements that define its chemical behavior. The tetrahydroisoquinoline core consists of a benzene ring fused to a partially saturated piperidine ring, creating a bicyclic structure . The nitrogen atom in this core structure is acylated with a 2-bromobutanoyl group, forming an amide bond. This creates an interesting structural motif where the nitrogen serves as a bridge between two distinct chemical entities.
The presence of the bromine atom at the alpha position of the butanoyl group makes this compound particularly reactive in certain chemical transformations, allowing it to participate in various substitution and elimination reactions. This reactivity pattern is especially valuable in synthetic organic chemistry research.
Comparison with Related Compounds
The basic tetrahydroisoquinoline scaffold, from which 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is derived, has the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . The incorporation of the 2-bromobutanoyl group significantly alters both the physical properties and chemical reactivity compared to the parent compound.
The following table compares 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline with its parent compound:
Property | 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
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Molecular Formula | C₁₃H₁₆BrNO | C₉H₁₁N |
Molecular Weight | 282.18 g/mol | 133.19 g/mol |
Functional Groups | Secondary amide, bromine | Secondary amine |
CAS Number | 1119453-05-2 | 91-21-4 |
Reactivity | Moderate electrophilicity at bromine position | Nucleophilic nitrogen center |
Typical Purity | ≥97% | 95-97% |
This comparison highlights how the structural modification significantly changes the compound's chemical characteristics and potential applications.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline typically involves a selective acylation reaction between 1,2,3,4-tetrahydroisoquinoline and an appropriate bromobutanoyl reagent. The most common approach utilizes 2-bromobutanoyl chloride or a similar activated acyl derivative to facilitate the formation of the amide bond. This reaction requires careful control of conditions to ensure regioselectivity and to minimize side reactions.
While the search results don't provide detailed step-by-step procedures specifically for this compound, general synthetic approaches to modified tetrahydroisoquinolines can inform our understanding of likely synthetic routes. The reaction typically proceeds through the following general pathway:
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Preparation of the tetrahydroisoquinoline starting material
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Acylation with 2-bromobutanoyl chloride under basic conditions
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Purification to obtain the final product with high purity
This synthetic approach is consistent with standard methods employed for N-acylation of heterocyclic amines in organic synthesis.
Applications and Research Significance
Chemical Research Applications
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is primarily used in chemical research to explore new synthetic methodologies and to study the reactivity of isoquinoline derivatives. The compound's unique structural features make it a valuable tool for investigating:
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Structure-activity relationships in heterocyclic chemistry
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Novel synthetic transformations involving the tetrahydroisoquinoline scaffold
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Reaction mechanisms in organic chemistry
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Development of new chemical methodologies
The presence of both the tetrahydroisoquinoline core and the bromobutanoyl group provides multiple reactive sites that can be exploited for further chemical modifications, making this compound a versatile building block in organic synthesis.
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